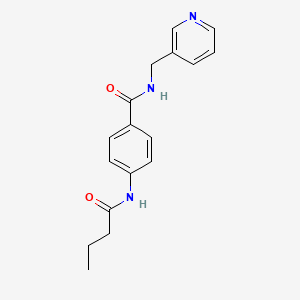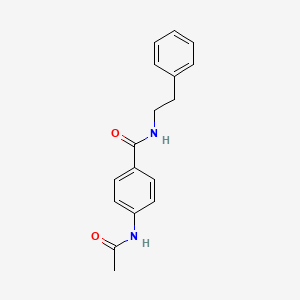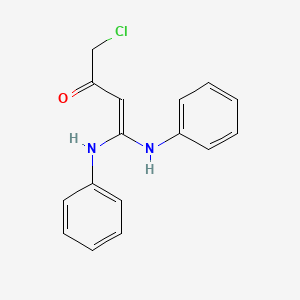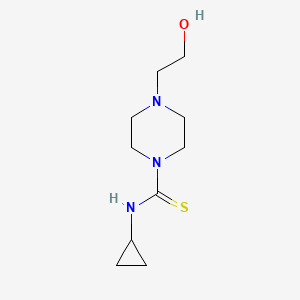
3-chloro-N-(2-cyclopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-cyclopropylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the inhibition of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA in the nucleus. This binding leads to the recruitment of other proteins that regulate gene expression. By inhibiting BRD4, 3-chloro-N-(2-cyclopropylphenyl)benzamide disrupts this process and leads to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2-cyclopropylphenyl)benzamide are largely dependent on the genes that are affected by its inhibition of BRD4. Studies have shown that it can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(2-cyclopropylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows researchers to study the function of this protein without affecting other proteins that may be involved in the same biological process. However, one limitation is that its effects on gene expression may be context-dependent, meaning that its effects may vary depending on the cell type and environmental conditions.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-N-(2-cyclopropylphenyl)benzamide in scientific research. One direction is to study its effects on specific diseases, such as cancer and inflammation, which are known to involve changes in gene expression. Another direction is to develop more specific inhibitors of BRD4 that may have fewer off-target effects. Finally, 3-chloro-N-(2-cyclopropylphenyl)benzamide may be used as a tool to study the role of other proteins in the BET family and their involvement in gene regulation.
Synthesemethoden
The synthesis of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction between 2-cyclopropylphenylamine and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-cyclopropylphenyl)benzamide is used in scientific research as a tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of certain genes, which can be studied to understand their function in various biological processes.
Eigenschaften
IUPAC Name |
3-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-5-3-4-12(10-13)16(19)18-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRIZXHTSVOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclopropylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)

![methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)



![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
